N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
Overview
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, also known as BDP-9066, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. BDP-9066 is a sulfonamide derivative that has been synthesized through a novel method and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide is not fully understood. However, studies have shown that this compound inhibits the activity of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various cancer cells and is known to play a crucial role in tumor growth and progression. Inhibition of CA IX by this compound leads to a decrease in pH, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound has a significant effect on the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis. This compound has also been found to inhibit the migration and invasion of cancer cells, which are essential processes for tumor metastasis. Furthermore, this compound has been found to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide is its potency against various cancer cell lines. This compound has been found to be more potent than other anticancer drugs, such as paclitaxel and cisplatin. Another advantage of this compound is its low toxicity, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of this compound is its solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research on N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide. One of the significant future directions is the development of this compound-based anticancer drugs. Further studies are needed to optimize the structure of this compound to enhance its potency and solubility. Another future direction is the investigation of the mechanism of action of this compound. Understanding the mechanism of action of this compound can provide insights into the development of new drugs targeting CA IX. Additionally, further studies are needed to investigate the potential applications of this compound in other areas of biomedical research, such as inflammation and pain management.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has shown promising results in various studies. This compound has potent anticancer activity and has been found to have various biochemical and physiological effects. Although there are limitations to the use of this compound, its potential applications in biomedical research make it a promising candidate for the development of new drugs. Further research is needed to optimize the structure of this compound and investigate its potential applications in other areas of biomedical research.
Scientific Research Applications
N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been studied extensively for its potential applications in biomedical research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs.
properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-ethyl-5-methylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-4-18-11(3)15(8-16-18)23(19,20)17-10(2)12-5-6-13-14(7-12)22-9-21-13/h5-8,10,17H,4,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZKNFJUCKAOBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC(C)C2=CC3=C(C=C2)OCO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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